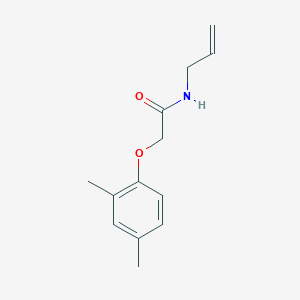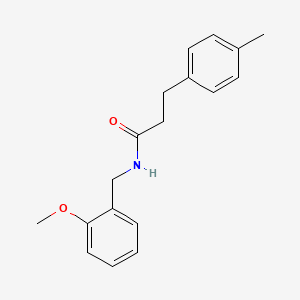![molecular formula C10H8F3N3S B4700240 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4700240.png)
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol, also known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a heterocyclic compound that contains a triazole ring and a thiol group, which makes it a versatile molecule for various applications.
Wissenschaftliche Forschungsanwendungen
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is its use as a reagent in cell viability assays. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is converted to formazan by mitochondrial enzymes in live cells, and the amount of formazan produced is directly proportional to the number of viable cells. This property makes 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol an essential reagent in drug discovery and toxicology studies.
In addition to its use in cell viability assays, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been studied for its potential as an anticancer agent. Studies have shown that 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspase-3 and inhibiting NF-κB. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Wirkmechanismus
The mechanism of action of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is not fully understood, but studies have shown that it can interact with various cellular targets. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of thioredoxin reductase, an enzyme that plays a crucial role in redox regulation. This inhibition can lead to the accumulation of reactive oxygen species and induce apoptosis in cancer cells.
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to interact with the microtubule network, leading to the disruption of the cytoskeleton and cell death. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription. This inhibition can lead to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects on cells. As mentioned earlier, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can induce apoptosis in cancer cells by activating caspase-3 and inhibiting NF-κB. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that play a crucial role in extracellular matrix degradation. This inhibition can lead to the inhibition of tumor invasion and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has several advantages as a reagent in cell viability assays. It is easy to use, and the assay can be performed in a high-throughput manner. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is stable and can be stored for an extended period, making it a cost-effective reagent. However, there are also limitations to the use of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol in cell viability assays. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can only be used in live cells, and the assay cannot distinguish between different modes of cell death. Additionally, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol can be affected by various factors, such as pH and temperature, which can lead to inaccurate results.
Zukünftige Richtungen
There are several future directions for the study of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol. One potential direction is the development of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol-based therapeutics for cancer treatment. Studies have shown that 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has anticancer properties, and further research is needed to optimize its therapeutic potential. Another potential direction is the use of 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol in the development of biosensors for the detection of reactive oxygen species. 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol has been shown to interact with reactive oxygen species, and its use in biosensors can lead to the development of sensitive and specific detection methods.
Conclusion
In conclusion, 5-methyl-4-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol is a versatile compound that has gained significant attention in scientific research. Its unique properties make it a valuable reagent in cell viability assays and a promising candidate for cancer therapy. Further research is needed to optimize its therapeutic potential and explore its other potential applications.
Eigenschaften
IUPAC Name |
3-methyl-4-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3S/c1-6-14-15-9(17)16(6)8-5-3-2-4-7(8)10(11,12)13/h2-5H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEFAXBIDCUYREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-nitrobenzoate](/img/structure/B4700169.png)
![3-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B4700183.png)
![2-(4-bromophenyl)-2-oxoethyl N-[(2-methylphenoxy)acetyl]glycinate](/img/structure/B4700200.png)
![5-(1-naphthyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700207.png)
![1-(4-methoxyphenyl)-4-{[4-(methylthio)phenyl]sulfonyl}piperazine](/img/structure/B4700208.png)

![N-methyl-N-{4-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4700212.png)
![4-[3-methoxy-4-(2-nitrovinyl)phenyl]morpholine](/img/structure/B4700222.png)
![N-(2,4-difluorophenyl)-2-[3-(3,4-dihydroxyphenyl)propanoyl]hydrazinecarbothioamide](/img/structure/B4700226.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4700228.png)
![1-(1-adamantyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4700231.png)
![3-{[2-(2-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-(2-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4700236.png)
![N-{[(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4700247.png)